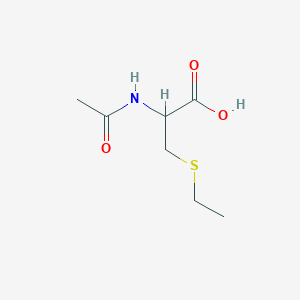

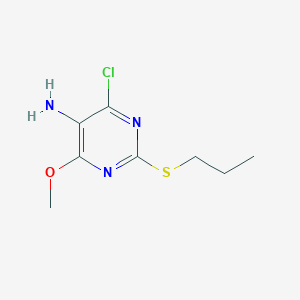

4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine" is a chemical compound that falls under the category of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with nitrogen atoms at positions 1 and 3 in the ring. Pyrimidines are important in various biological processes and are key components of nucleic acids (cytosine, thymine, and uracil).

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions, often starting with simple precursors undergoing cyclization, alkylation, or nucleophilic substitution to introduce different functional groups into the pyrimidine ring. For instance, Chhabria et al. (2007) discussed the synthesis of pyrimidine derivatives through cyclization and nucleophilic substitution, highlighting the versatility of pyrimidine chemistry (Chhabria, Bhatt, Raval, & Oza, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be explored using experimental and theoretical techniques such as FT-IR, FT-Raman, NMR, and Density Functional Theory (DFT). These methods help in understanding the bond lengths, angles, and overall geometry of the molecule. Aayisha et al. (2019) provided insights into the molecular structure of a pyrimidine derivative, emphasizing the agreement between theoretical and experimental geometrical parameters (Aayisha, Renuga Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Scientific Research Applications

Molecular Structure Analysis and Biological Activity

A study focused on the molecular structure analysis of a similar compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", utilizing both experimental and theoretical techniques. The research revealed insights into the compound's molecular stability, charge distribution, and potential biological activity, suggesting anti-hypertensive properties due to its action as an alpha-2-imidazoline receptor agonist. This investigation underscores the compound's relevance in developing pharmaceuticals for hypertension management (S. Aayisha et al., 2019).

Synthesis and Kinase Inhibition

Another research avenue explored the synthesis of novel compounds with a structure closely related to "4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine", aiming at discovering potential kinase inhibitors. The study presented successful synthesis routes for 2,4-disubstituted-5-fluoropyrimidines, highlighting the compound's core as a promising candidate for anticancer agent development (H. Wada et al., 2012).

Crystal Structure and Interaction Study

Research on the crystal structure of a related compound, "4-Chloro-6-methoxypyrimidin-2-amine–succinic acid", provided insights into the intermolecular interactions within its crystal lattice. The study's findings contribute to understanding the compound's chemical behavior and its potential applications in designing materials with specific properties (K. Thanigaimani et al., 2012).

Amination Mechanism and Chemical Reactivity

Another study investigated the amination mechanisms of halogenated pyrimidines, providing valuable information on the chemical reactivity and potential synthetic applications of compounds like "4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine". This research helps in understanding the compound's behavior under various chemical conditions, facilitating the development of novel synthetic strategies (C. Rasmussen & H. Plas, 2010).

Synthesis and Antimicrobial Activity

The synthesis and biological evaluation of new derivatives of a related compound, "4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine", demonstrated its potential antimicrobial activity. This line of research indicates the compound's utility in developing new antimicrobial agents, underscoring its significance in addressing drug resistance challenges (Nadhir N. A. Jafar et al., 2013).

properties

IUPAC Name |

4-chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-3-4-14-8-11-6(9)5(10)7(12-8)13-2/h3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHSRIQZGJJDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.